molecular formula C5H8N6O B14695657 3-(3-Methyltriazan-1-ylidene)-3H-pyrazole-4-carboxamide CAS No. 31384-86-8

3-(3-Methyltriazan-1-ylidene)-3H-pyrazole-4-carboxamide

Cat. No.: B14695657
CAS No.: 31384-86-8
M. Wt: 168.16 g/mol
InChI Key: JWKSVPRWJOUJFV-UHFFFAOYSA-N
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Description

3-(3-Methyltriazan-1-ylidene)-3H-pyrazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazene derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as antineoplastic agents. The unique structure of this compound allows it to interact with various biological targets, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methyltriazan-1-ylidene)-3H-pyrazole-4-carboxamide typically involves the reaction of a pyrazole derivative with a triazene precursor. The reaction conditions often include:

    Solvent: Common solvents such as ethanol or dimethyl sulfoxide (DMSO).

    Catalysts: Acid or base catalysts to facilitate the reaction.

    Temperature: Moderate to high temperatures to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch or continuous flow reactors: To optimize yield and purity.

    Purification techniques: Such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(3-Methyltriazan-1-ylidene)-3H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Employing reducing agents such as sodium borohydride.

    Substitution: Reactions with nucleophiles or electrophiles to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

3-(3-Methyltriazan-1-ylidene)-3H-pyrazole-4-carboxamide has several applications in scientific research:

    Chemistry: As a reagent in organic synthesis and catalysis.

    Biology: Studying its interactions with enzymes and proteins.

    Medicine: Investigating its potential as an antineoplastic agent.

    Industry: Use in the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(3-Methyltriazan-1-ylidene)-3H-pyrazole-4-carboxamide involves its interaction with molecular targets such as DNA and proteins. It may inhibit the activity of specific enzymes or disrupt cellular processes, leading to its therapeutic effects. The pathways involved include:

    DNA alkylation: Leading to the inhibition of DNA replication.

    Enzyme inhibition: Blocking the activity of key enzymes involved in cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    3-(3-Methyltriazan-1-ylidene)-3H-pyrazole-4-carboxylic acid: A closely related compound with similar biological activity.

    3-(3-Methyltriazan-1-ylidene)-3H-pyrazole-4-methylamide: Another derivative with potential therapeutic applications.

Uniqueness

3-(3-Methyltriazan-1-ylidene)-3H-pyrazole-4-carboxamide stands out due to its specific structure, which allows for unique interactions with biological targets. Its versatility in undergoing various chemical reactions also makes it a valuable compound in research and industrial applications.

Properties

CAS No.

31384-86-8

Molecular Formula

C5H8N6O

Molecular Weight

168.16 g/mol

IUPAC Name

5-(2-methyliminohydrazinyl)-1H-pyrazole-4-carboxamide

InChI

InChI=1S/C5H8N6O/c1-7-11-10-5-3(4(6)12)2-8-9-5/h2H,1H3,(H2,6,12)(H2,7,8,9,10)

InChI Key

JWKSVPRWJOUJFV-UHFFFAOYSA-N

Canonical SMILES

CN=NNC1=C(C=NN1)C(=O)N

Origin of Product

United States

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